(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid
CAS No.: 2138012-25-4
Cat. No.: VC6155639
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid - 2138012-25-4](/images/structure/VC6155639.png)
Specification
CAS No. | 2138012-25-4 |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 |
IUPAC Name | (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
Standard InChI Key | IJSDVUAEMLGTBI-NXEZZACHSA-N |
SMILES | CCCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
The compound’s molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 283.36 g/mol. Its IUPAC name specifies the (3S,4S) configuration, indicating that both chiral centers at positions 3 and 4 of the pyrrolidine ring adopt the S-configuration. The Boc group at position 1 serves as a transient protecting moiety for the secondary amine, enabling selective functionalization during multistep syntheses . The propyl substituent at position 4 introduces hydrophobicity, which influences solubility and target binding affinity.
Key structural comparisons with related compounds include:
Compound Name | Molecular Formula | Key Structural Differences |
---|---|---|
(3S,4R)-4-(o-tolyl)pyrrolidine-3-carboxylic acid | C₁₂H₁₅NO₂ | Aromatic o-tolyl vs. aliphatic propyl |
1-Boc-4-phenylpyrrolidine-3-carboxylic acid | C₁₆H₂₁NO₄ | Phenyl vs. propyl substituent |
4-Methylpyrrolidine-3-carboxylic acid | C₆H₁₁NO₂ | Methyl vs. Boc-protected amine |
These variations underscore the role of substituents in modulating physicochemical and biological properties .
Synthetic Methodologies
Stepwise Synthesis and Stereochemical Control
The synthesis of (3S,4S)-1-Boc-4-propylpyrrolidine-3-carboxylic acid typically involves a multi-step sequence:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones generates the pyrrolidine core. For example, L-aspartic acid derivatives can undergo intramolecular cyclization under basic conditions to establish the (3S,4S) configuration .
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine selectively protects the secondary amine, preventing unwanted side reactions during subsequent steps .
-
Propyl Introduction: Alkylation at position 4 is achieved via nucleophilic substitution or transition-metal-catalyzed coupling. For instance, Grignard reagents or palladium-mediated cross-coupling with propyl halides ensure regioselectivity .
-
Carboxylic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using aqueous HCl or LiOH yields the free carboxylic acid.
Critical to maintaining stereochemical integrity is the use of chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones or Jacobsen epoxidation catalysts enforce the desired (3S,4S) configuration during ring formation .
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through:
-
Continuous Flow Reactors: Enhancing reaction control and reducing byproducts during Boc protection and alkylation.
-
High-Throughput Purification: Automated chromatography systems isolate the target compound with >98% enantiomeric excess, as verified by chiral HPLC .
Physicochemical Properties
Experimental and predicted data for this compound include:
The low aqueous solubility, attributed to the hydrophobic propyl and Boc groups, necessitates formulation strategies such as salt formation (e.g., hydrochloride) or nanoemulsion.
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrrolidine derivatives exhibit pronounced activity as enzyme inhibitors. The carboxylic acid moiety in (3S,4S)-1-Boc-4-propylpyrrolidine-3-carboxylic acid chelates metal ions in catalytic sites, while the pyrrolidine ring mimics transition-state geometries. For example:
-
Aldose Reductase (ALR2) Inhibition: Analogous compounds reduce oxidative stress in hyperglycemic cells by inhibiting ALR2, a key enzyme in diabetic complications .
-
Glycosidase Inhibition: Structural similarities to polyhydroxylated pyrrolidines suggest potential for disrupting carbohydrate metabolism in pathogens .
Research Gaps and Future Directions
Despite promising attributes, critical unknowns remain:
-
In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles require elucidation using radiolabeled analogs.
-
Structure-Activity Relationships (SAR): Systematic modification of the propyl chain and Boc group could optimize target selectivity.
-
Therapeutic Applications: Preclinical trials are needed to validate efficacy in diabetes, cancer, or infectious disease models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume